![molecular formula C12H16O7 B584026 三-O-乙酰-D-[1-13C]半乳糖 CAS No. 478518-74-0](/img/structure/B584026.png)

三-O-乙酰-D-[1-13C]半乳糖

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

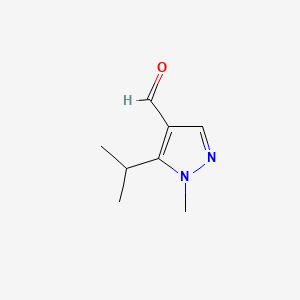

Tri-O-acetyl-D-galactal is a chemical compound with the empirical formula C12H16O7 . It is an important building block for both solution- and solid-phase synthesis of oligosaccharides . It is also a carbohydrate inhibitor of ricin .

Synthesis Analysis

Tri-O-acetyl-D-galactal is a versatile building block used for the synthesis of mono- and oligosaccharides . The galactal double bond affords a ready means through which to introduce new functionality or introduce deoxy positions .Molecular Structure Analysis

The molecular weight of Tri-O-acetyl-D-galactal is 272.25 . The SMILES string isCC(=O)OC[C@H]1OC=CC@@H=O)[C@H]1OC(C)=O . Chemical Reactions Analysis

Glycals, such as Tri-O-acetyl-D-galactal, have been extensively used for the synthesis of a wide range of carbohydrate derivatives such as O-,1,2 C-,3 S-,4 and N-glycosides, cyclopropanated carbohydrates, and natural products . In particular, the Ferrier and the azidonitration reactions, together with Danishefsky’s glycal methodology (through epoxides), represent the most widely exploited applications .Physical And Chemical Properties Analysis

Tri-O-acetyl-D-galactal is a liquid at 20 degrees Celsius . It has a specific rotation [α]20/D of -16.0 to -21.0 degrees when the concentration is 1 in chloroform . It should be stored at a temperature between 0-10°C and should avoid heat .科学研究应用

Synthesis of Oligosaccharides

Tri-O-acetyl-D-galactal is an important building block for both solution- and solid-phase synthesis of oligosaccharides . Oligosaccharides are carbohydrates that consist of three to ten simple sugars (monosaccharides) linked together. They play crucial roles in various biological processes, including cell-cell recognition and interaction, immune response, and infection mechanism of bacteria and viruses.

Azidonitration Reactions

The compound has been used in azidonitration reactions . In one study, the reaction of Tri-O-acetyl-D-galactal with excess ceric ammonium nitrate and sodium azide in acetonitrile produced 2-azido-1-nitrate addition products . This reaction product provides a convenient source of D-galactosamine and 3,4,6-tri-0-acetyI-2-azido-2-deoxy-a-~-galactopyranosy~ halides .

Synthesis of Glycosides

Tri-O-acetyl-D-galactal has been extensively used for the synthesis of a wide range of carbohydrate derivatives such as O-, C-, S-, and N-glycosides . Glycosides are molecules in which a sugar is bound to a non-carbohydrate moiety. They are very common in nature and are important in a variety of biological processes.

Synthesis of Cyclopropanated Carbohydrates

The compound is also used in the synthesis of cyclopropanated carbohydrates . Cyclopropanated carbohydrates are a class of compounds that have a cyclopropane ring attached to a carbohydrate moiety. They have been found to exhibit a wide range of biological activities.

Synthesis of Natural Products

Tri-O-acetyl-D-galactal is used in the synthesis of natural products . Natural products are chemical compounds produced by living organisms. They play a crucial role in drug discovery and have been the sources of many active ingredients of medicines.

Synthesis of Antigenic Determinants

The compound has been used in the synthesis of antigenic determinants . Antigenic determinants are parts of an antigen that are recognized by the immune system. The major source of D-galactosamine is by way of the acid hydrolysis of chondroitin sulfate .

作用机制

安全和危害

When handling Tri-O-acetyl-D-galactal, one should avoid breathing mist, gas, or vapors. It should not come into contact with skin and eyes. Personal protective equipment should be used, including chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. Personnel should be evacuated to safe areas in case of a spill or leak .

属性

IUPAC Name |

[(2R,3R,4R)-3,4-diacetyloxy-(613C)3,4-dihydro-2H-pyran-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O7/c1-7(13)17-6-11-12(19-9(3)15)10(4-5-16-11)18-8(2)14/h4-5,10-12H,6H2,1-3H3/t10-,11-,12-/m1/s1/i5+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLPWGHLVUPBSLP-BINFZZBXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H](C=[13CH]O1)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tri-O-acetyl-D-[1-13C]galactal | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methyl-1H-pyrazolo[4,3-c]pyridazine 5-oxide](/img/structure/B583952.png)

![[1'-13C]ribothymidine](/img/structure/B583962.png)

![[2'-13C]ribothymidine](/img/structure/B583963.png)

![5-Methyl-[3'-13C]uridine](/img/structure/B583966.png)